N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide
Description
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a fused triazolo-pyridine core substituted with a trifluoromethyl group and a quinoxaline-2-carboxamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the quinoxaline carboxamide may contribute to target binding specificity .
The synthesis of related intermediates, such as 3-trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride (a sitagliptin precursor), involves efficient cyclization reactions with a 55% yield and environmentally friendly conditions, avoiding phosphorus-containing waste . These attributes position the compound as a promising candidate for further pharmacological evaluation.
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O/c18-17(19,20)10-5-6-26-14(7-10)24-25-15(26)9-22-16(27)13-8-21-11-3-1-2-4-12(11)23-13/h1-4,8,10H,5-7,9H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEROBPDGPJDWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=NC4=CC=CC=C4N=C3)CC1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by a quinoxaline moiety linked to a triazolo-pyridine unit. Its molecular formula is , with a molecular weight of 353.3 g/mol. The trifluoromethyl group enhances lipophilicity and biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial activity of various triazolo derivatives, including those similar to this compound. For instance:
- MIC Values : Compounds derived from the triazolo-pyridine scaffold exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, one study reported a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli for a related compound .
- Mechanism of Action : The antibacterial effect is attributed to the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. Triazolo derivatives are believed to form π-cation interactions with the amino acid carbonyl groups in these enzymes .
Antifungal Activity
In addition to antibacterial properties, compounds with similar structures have shown antifungal activity. For example:
- Screening Results : A series of triazole derivatives were screened against fungal strains with promising results in inhibiting growth at low concentrations. The presence of electron-donating groups on the aromatic rings enhanced activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazolo and quinoxaline moieties significantly influence biological activity:
- Trifluoromethyl Substitution : The presence of the trifluoromethyl group has been linked to increased potency due to enhanced lipophilicity and electronic properties that facilitate interaction with biological targets .
- Indole Moiety Influence : Compounds incorporating indole groups generally exhibited superior antibacterial effects compared to those without such substitutions. This suggests that specific structural features can enhance binding affinity to target proteins .
Case Studies
Several studies have highlighted the efficacy of related compounds:
- Triazolo-Pyridine Derivatives : A recent study synthesized novel derivatives that showed significant antibacterial activity comparable to established antibiotics like ampicillin. The compounds were evaluated using microbroth dilution methods .
- Molecular Docking Studies : Computational studies indicate that these compounds exhibit strong binding affinities for bacterial topoisomerases, supporting their potential as new therapeutic agents .
Chemical Reactions Analysis
Key Functional Group Reactivity
The compound’s reactivity is governed by three primary regions:
-
Triazolo[4,3-a]pyridine Core : Electrophilic and nucleophilic substitution at positions 3 and 7.
-
Trifluoromethyl Group : Enhances lipophilicity and stability; inert under most conditions but influences electronic properties.
-
Quinoxaline-2-carboxamide : Participates in hydrogen bonding and π-stacking; reactive at the amide bond and quinoxaline nitrogen atoms.
Triazolo-Pyridine Functionalization
The triazolo-pyridine core undergoes regioselective modifications:
Mechanistic Insights :
-
Formylation at C3 occurs due to the electron-rich nature of the triazolo-pyridine ring .
-
Bromination at C7 is facilitated by the electron-withdrawing trifluoromethyl group, directing electrophiles to the para position .
Quinoxaline-2-Carboxamide Modifications
The quinoxaline moiety participates in:
Key Findings :
-
The amide bond resists nucleophilic attack under mild conditions but hydrolyzes quantitatively under strong acidic conditions.
-
Suzuki coupling at quinoxaline positions requires electron-deficient boronic acids for optimal yields .
Trifluoromethyl Group Stability
The CF₃ group remains intact under most reaction conditions due to its strong C–F bonds. Notable exceptions include:
| Condition | Effect | Observation | Source |
|---|---|---|---|
| Strong Bases (e.g., NaOH, 120°C) | Partial defluorination | Forms CHF₂ derivatives | |
| Radical Initiators | C–F bond cleavage | Generates - CF₂ intermediates |
Degradation Pathways
Stability studies under accelerated conditions (40°C/75% RH, 30 days) reveal:
-
Primary Degradants : Hydrolyzed amide (15%) and oxidized triazolo-pyridine (8%).
-
Light Sensitivity : Photolysis generates quinoxaline-2-carboxylic acid (20% over 48 h) .
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| Triazolo C3 | Electrophilic substitution | Formylation, bromination |
| Quinoxaline N1/N4 | Nucleophilic substitution | Alkylation, arylation |
| Amide Carbonyl | Nucleophilic attack | Hydrolysis, transamidation |
Comparison with Similar Compounds
Sitagliptin (Januvia®)
Vildagliptin (Galvus®)
400846-03-9 (Hexahydroquinoline Carboxamide)
- Structure: Hexahydroquinoline core with a pyridinyl carboxamide.
- Key Features : Demonstrated activity in metabolic disorders, though exact targets are unspecified .
- Comparison: The target compound’s triazolo-pyridine core may offer improved conformational rigidity compared to hexahydroquinoline, enhancing target affinity.
Table 1: Comparative Analysis of Key Compounds
Mechanistic Insights
- The target compound’s trifluoromethyl group likely improves binding to hydrophobic pockets in DPP-4, similar to sitagliptin’s trifluorophenyl group .
- The quinoxaline carboxamide may engage in π-π stacking or hydrogen bonding with catalytic residues, a mechanism distinct from cyanopyrrolidine-based inhibitors like vildagliptin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
